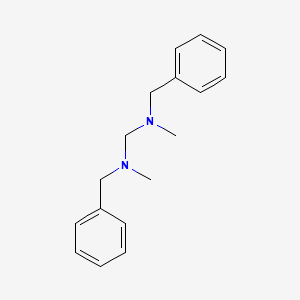

N,N-dibenzyl-N,N-dimethylmethanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dibenzyl-N,N'-dimethylmethanediamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-18(13-16-9-5-3-6-10-16)15-19(2)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBELUIWNSOZTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227916 | |

| Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-42-7 | |

| Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of N,N-dibenzyl-N,N-dimethylmethanediamine

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dibenzyl-N,N-dimethyl Diamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of N-substituted diamines, with a primary focus on the well-documented compound N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1). While data for the specific methanediamine analog, N,N-dibenzyl-N,N-dimethylmethanediamine, is not widely available in public literature, the principles and data presented for its close structural ethylenediamine counterparts offer critical insights for researchers, scientists, and drug development professionals. This document delves into spectroscopic analysis, synthesis protocols, and potential applications, grounding all claims in authoritative references to ensure scientific integrity.

Introduction and Structural Clarification

Substituted diamines are a cornerstone of modern chemistry, serving as versatile ligands in coordination chemistry, crucial intermediates in pharmaceutical synthesis, and as curing agents in polymer science.[1] Their utility stems from the two nitrogen centers, whose properties can be finely tuned by the nature of their substituents.

This guide addresses the topic of "this compound." It is important to note that this specific compound, an aminal with a single carbon bridge, is not extensively characterized in readily accessible scientific literature. However, the closely related and commercially available ethylenediamine derivatives are well-studied. Therefore, this whitepaper will focus on the following key compounds to provide a robust and practical reference:

-

Primary Focus: N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1), which features the same N-substituents (benzyl and methyl on each nitrogen) but with a two-carbon bridge.

-

Comparative Analogs:

-

N,N'-Dibenzylethylenediamine (CAS 140-28-3): Lacks the N-methyl groups.

-

N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9): Features only one benzyl group.

-

By examining these analogs, we can infer many of the expected properties and analytical signatures of the target methanediamine derivative, providing a solid foundation for any research involving this class of compounds.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any scientific investigation. The fundamental identifiers and physical properties of our primary analog and its comparators are summarized below.

Chemical Structure and Identifiers

The core structure of these compounds is an aliphatic diamine backbone with benzyl and methyl groups attached to the nitrogen atoms.

Caption: Structure of the primary analog compound.

Table 1: Chemical Identifiers

| Property | N,N'-Dibenzyl-N,N'-dimethylethylenediamine | N,N'-Dibenzylethylenediamine | N'-Benzyl-N,N-dimethylethylenediamine |

|---|---|---|---|

| CAS Number | 102-18-1[2] | 140-28-3 | 103-55-9 |

| Molecular Formula | C₁₈H₂₄N₂[2] | C₁₆H₂₀N₂ | C₁₁H₁₈N₂[] |

| Molecular Weight | 268.40 g/mol [2] | 240.35 g/mol | 178.27 g/mol [] |

| IUPAC Name | N¹,N²-Dibenzyl-N¹,N²-dimethylethane-1,2-diamine | N,N'-Dibenzylethane-1,2-diamine | N'-Benzyl-N,N-dimethylethane-1,2-diamine[] |

| SMILES | CN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2 | C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | CN(C)CCNCc1ccccc1 |

| InChI Key | L3TI3JB1HE (UNII)[2] | JUHORIMYRDESRB-UHFFFAOYSA-N | LLSJAFHDYCTFCM-UHFFFAOYSA-N |

Physical and Chemical Properties

The physical state, solubility, and thermal properties dictate how a compound is handled, stored, and used in reactions.

Table 2: Physicochemical Data

| Property | N,N'-Dibenzyl-N,N'-dimethylethylenediamine | N,N'-Dibenzylethylenediamine | N'-Benzyl-N,N-dimethylethylenediamine |

|---|---|---|---|

| Appearance | - | - | Colorless to yellow liquid[] |

| Boiling Point | 198 °C @ 10 Torr[2] | 184-186 °C @ 2 mmHg | 122-124 °C @ 11 mmHg |

| Melting Point | - | 23-25 °C | - |

| Density | 0.972 g/cm³ @ 18.8 °C[2] | 1.025 g/mL | 0.922 g/mL @ 25 °C |

| Refractive Index | 1.568[2] | 1.565 | 1.509 (n20/D) |

| Flash Point | 149.5 °C[2] | >110 °C | 113 °C (closed cup) |

| Solubility | - | Slightly soluble in water | - |

| Vapor Pressure | 5.14E-05 mmHg @ 25°C[2] | - | - |

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is essential for confirming the identity, purity, and structure of a synthesized compound. The primary methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Logical workflow for spectroscopic compound identification.

Expected Spectroscopic Signatures

-

¹H NMR: For N,N'-Dibenzyl-N,N'-dimethylethylenediamine, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl groups (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph), a singlet for the ethylene bridge protons (-CH₂-CH₂-), and a singlet for the N-methyl protons (-N-CH₃). The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the benzylic carbon, the ethylene bridge carbons, and the N-methyl carbons. ChemicalBook provides reference spectra for related compounds, which can be used for comparison.[4]

-

Mass Spectrometry (MS): The primary fragmentation pathway for similar 1,2-diamines often originates from the cleavage of the C-C bond of the ethylene bridge.[5] For N,N'-Dibenzyl-N,N'-dimethylethylenediamine, this would likely lead to a stabilized N-benzyl-N-methyl-vinylamine fragment or a related iminium ion, which would constitute a major peak in the spectrum. The molecular ion peak [M]⁺ should be observable to confirm the molecular weight.[5]

-

Infrared (IR) Spectroscopy: Key absorbances will include C-H stretches from the alkyl and aromatic groups (~2850-3000 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-N stretches (~1020-1250 cm⁻¹). Unlike primary or secondary amines, this tertiary diamine will not show an N-H stretch.

General Protocol for Spectroscopic Analysis

This self-validating protocol ensures robust and reproducible characterization of diamine compounds.

Objective: To confirm the chemical structure and assess the purity of the synthesized diamine.

Methodology:

-

Sample Preparation (Self-Validation Point 1):

-

NMR: Dissolve 5-20 mg of the purified amine in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The clarity of the solution validates solubility and the absence of particulate impurities.

-

MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for direct infusion or GC-MS analysis.

-

IR: For liquids, a thin film can be prepared between two NaCl or KBr plates.

-

-

Instrumental Analysis (Self-Validation Point 2):

-

NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). The stability of the lock signal throughout the acquisition validates instrument performance.

-

MS: Utilize an appropriate ionization technique. Chemical Ionization (CI) is often preferred for preserving the molecular ion, while Electron Ionization (EI) provides a reproducible fragmentation pattern for library matching.[5]

-

IR: Record the spectrum and perform a background correction. The flatness of the baseline outside of absorbance regions validates the correction.

-

-

Data Processing and Interpretation (Self-Validation Point 3):

-

NMR: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Compare observed shifts, multiplicities, and integrations with predicted values.

-

MS: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern to see if it aligns with expected pathways, such as α-cleavage.[5]

-

IR: Assign major peaks to corresponding functional groups (C-H, C=C, C-N). The absence of an N-H peak (for tertiary amines) or a C=O peak validates the purity from starting materials or side products.

-

-

Cross-Validation: The structural information derived from each technique must be mutually consistent. The molecular formula from MS must match the proton/carbon count from NMR. The functional groups identified by IR must be present in the structure elucidated by NMR.

Synthesis and Reactivity

The synthesis of N,N'-disubstituted diamines can typically be achieved through reductive amination of a dialdehyde with a primary amine or, more commonly, by direct N-alkylation of a parent diamine.

Caption: General workflow for diamine synthesis via N-alkylation.

Example Synthesis Protocol: N,N'-Dibenzylethylenediamine

This protocol is adapted from established methods for preparing N-benzylated amines.[6]

Objective: To synthesize N,N'-Dibenzylethylenediamine from ethylenediamine and a benzylating agent.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1 equivalent) in a suitable organic solvent such as acetonitrile or ethanol. Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.2 equivalents), to scavenge the acid byproduct.

-

Addition of Reagent: To the stirring mixture, add benzyl chloride or benzyl bromide (2.1 equivalents) dropwise at room temperature. The causality here is to control the initial exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed to completion.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous base (e.g., 1M NaOH) to remove any remaining acid and salts.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by vacuum distillation or recrystallization to yield the final product. The purity should be verified using the analytical methods described in Section 3.

Applications and Relevance

While specific applications for this compound are not documented, the utility of its ethylenediamine analogs is widespread, suggesting potential areas of use.

-

Pharmaceutical Intermediates: N,N'-Dibenzylethylenediamine is a well-known intermediate used to prepare stable penicillin salts, such as benzathine penicillin G, which allows for long-acting formulations.[7]

-

Catalysis: Symmetrically and asymmetrically substituted diamines are powerful bidentate ligands for transition metals, used in a variety of catalytic processes, including cross-coupling reactions and asymmetric synthesis.[8]

-

Polymer Chemistry: Diamines can act as chain extenders or curing agents for epoxy resins and polyurethanes, enhancing the mechanical properties and durability of the final materials.[1]

-

Corrosion Inhibition: Formulations containing diamines are used to protect metal surfaces from corrosion, particularly in industrial settings.[1]

Conclusion

This technical guide has detailed the essential physicochemical properties, analytical characterization techniques, and synthetic approaches for N,N'-dibenzyl-N,N'-dimethylethylenediamine and its related analogs. While the target methanediamine compound remains a novel research subject, the comprehensive data provided for its structural relatives offers a robust and scientifically-grounded framework for professionals in drug development and chemical research. The protocols and workflows described herein are designed to be self-validating, ensuring the integrity and reproducibility of experimental results.

References

-

Thermo Scientific Alfa Aesar. N,N'-Dibenzylethylenediamine, 97% 25 g. [Link]

-

LookChem. Cas 14165-27-6,N,N'-DIBENZYLETHYLENEDIAMINE. [Link]

-

Cheméo. Chemical Properties of N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9). [Link]

-

PrepChem.com. Synthesis of N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine. [Link]

-

EPA. Diethyl-N,N'-dimethylethylenediamine Properties. [Link]

-

LookChem. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. [Link]

-

Wikipedia. 1,1-Dimethylethylenediamine. [Link]

-

Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link]

- Google Patents.

-

Inxight Drugs. N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE. [Link]

-

PubChem. N,N-Dibenzylaniline | C20H19N | CID 66681. [Link]

- Google Patents.

-

ResearchGate. Structures of symmetrical N,N-dialkyl (1-3) and N,N-dibenzyl (4-12) diamine derivatives and asymmetric N-benzyl-N-(2-piperidinylmethyl)amine (13). [Link]

-

Journal of Chemical and Pharmaceutical Research. N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 4. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE(103-55-9) 13C NMR spectrum [chemicalbook.com]

- 5. chemijournal.com [chemijournal.com]

- 6. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 7. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 8. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

CAS registry number and chemical identifiers for N,N-dibenzyl-N,N-dimethylmethanediamine

The following technical guide details the chemical identity, structural properties, and synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine , identified by CAS 1483-42-7 .

CAS Registry Number: 1483-42-7[1]

Part 1: Executive Summary & Identification

This compound (CAS 1483-42-7) is a symmetric aminal (diamine) formed by the condensation of formaldehyde with N-benzylmethylamine. Chemically, it functions as a masked iminium species or a formaldehyde equivalent in organic synthesis, particularly in Mannich-type reactions.

While the nomenclature "N,N-dibenzyl-N,N-dimethyl" can be ambiguous regarding substituent positioning, the CAS assignment 1483-42-7 specifically designates the symmetric isomer: Bis(N-benzyl-N-methylamino)methane . This molecule consists of a central methylene bridge (

Chemical Identifiers & Properties

| Identifier | Value |

| CAS Registry Number | 1483-42-7 |

| IUPAC Name | N-[(Benzyl(methyl)amino)methyl]-N-methyl-1-phenylmethanamine |

| Common Synonyms | Bis(N-benzyl-N-methylamino)methane; N,N'-Dibenzyl-N,N'-dimethylmethanediamine |

| Molecular Formula | |

| Molecular Weight | 254.37 g/mol |

| SMILES | CN(CC1=CC=CC=C1)CN(C)CC2=CC=CC=C2 |

| InChI Key | (Generated from structure) UQPWQJVIXZXZLA-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Hydrolyzes in aqueous acid |

Part 2: Structural Analysis & Synthesis Logic

Structural Architecture

The molecule is an aminal (

Synthesis Protocol

The synthesis follows a standard condensation pathway between a secondary amine and formaldehyde. This protocol is self-validating: the separation of water drives the equilibrium toward the aminal product.

Reagents:

-

N-Benzylmethylamine (CAS 103-67-3): 2.0 equivalents

-

Formaldehyde (37% aq. or Paraformaldehyde): 1.0 equivalent

-

Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2.0 eq of N-benzylmethylamine in toluene.

-

Addition: Add 1.0 eq of paraformaldehyde (solid) or formaldehyde solution.

-

Reflux: Heat the mixture to reflux. As the reaction proceeds, water is generated via condensation (

). -

Validation: The reaction is complete when the theoretical volume of water has been collected in the Dean-Stark trap.

-

Isolation: Concentrate the organic layer under reduced pressure to remove the solvent. The residue is the crude aminal, which can be purified by vacuum distillation (though often used crude due to stability concerns).

Reaction Pathway Diagram

The following diagram illustrates the formation of the aminal and its equilibrium with the iminium ion, which is the active species in synthetic applications.

Figure 1: Synthesis pathway of CAS 1483-42-7 via condensation and its reversible activation to the iminium species.

Part 3: Applications & Reactivity

Mannich Reaction Reagent

CAS 1483-42-7 serves as a pre-formed Mannich reagent. In the presence of an acid catalyst (e.g., TFA or Lewis acids), it cleaves to generate the N-benzyl-N-methyl-methyleneiminium ion . This electrophile attacks enolizable ketones or electron-rich aromatics (phenols, indoles) to form

-

Advantage: Avoids the use of aqueous formaldehyde, allowing reactions to proceed in anhydrous conditions.

C-H Activation & Ligand Precursor

The diamine structure allows it to act as a bidentate ligand precursor. Under specific conditions, the central methylene proton can be activated, or the benzyl groups can serve as directing groups in palladium-catalyzed C-H activation sequences.

Stability & Handling (MSDS Highlights)

-

Hydrolytic Sensitivity: The compound decomposes in the presence of moisture and acid, releasing formaldehyde (a known carcinogen) and N-benzylmethylamine.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis.

-

Hazards: Skin and eye irritant.[1] Handle in a fume hood.

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet (CAS 1483-42-7).[2] Merck KGaA. Retrieved from

-

ChemicalBook. (2024). Bis(N-benzyl-N-methylamino)methane Properties and CAS 1483-42-7. Retrieved from

- PubChem. (n.d.). Compound Summary for Aminal Derivatives. National Library of Medicine. (General reference for aminal reactivity).

-

BOC Sciences. (2024). N-Benzyl-N,N-dimethylethylenediamine vs Methanediamine Derivatives.[3] (Comparative reference for structural isomers). Retrieved from

Sources

Methodological & Application

Protocol for the synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine from N-methylbenzylamine

Abstract

This document provides a comprehensive guide for the synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine, an aminal compound with applications in organic synthesis as a stable formaldehyde equivalent and a precursor to reactive iminium ion intermediates. The protocol details a straightforward and efficient method starting from the readily available secondary amine, N-methylbenzylamine, and formaldehyde. This application note elaborates on the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines necessary safety precautions, and describes methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction and Scientific Background

This compound belongs to the class of compounds known as aminals, which are geminal diamines. These structures are characterized by two amino groups attached to the same carbon atom. Aminals are valuable reagents in organic synthesis, often serving as stable, crystalline sources of highly reactive and unstable species like formaldehyde or iminium ions. The title compound, with its dibenzyl and dimethyl substituents, offers specific steric and electronic properties that can be exploited in various chemical transformations.

The synthesis of this compound from N-methylbenzylamine is predicated on the well-established reactivity of secondary amines with aldehydes. In the absence of a reducing agent, the reaction between a secondary amine and formaldehyde proceeds via a condensation reaction to yield the corresponding aminal. This process avoids the formation of methylated byproducts that would be observed under conditions typical for reductive amination, such as the Eschweiler-Clarke reaction.[1][2][3][4][5]

Reaction Mechanism and Rationale

The formation of this compound from N-methylbenzylamine and formaldehyde proceeds through a two-step mechanism involving the initial formation of a hemiaminal, followed by the generation of a key electrophilic intermediate, the N-benzyl-N-methylmethaniminium ion.

Step 1: Nucleophilic Addition and Hemiaminal Formation The synthesis begins with the nucleophilic attack of the secondary amine, N-methylbenzylamine, on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral hemiaminal (also known as a carbinolamine).[6]

Step 2: Formation of the Iminium Ion and Second Nucleophilic Attack Under the reaction conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The subsequent loss of water is driven by the lone pair of electrons on the nitrogen atom, leading to the formation of a resonance-stabilized N-benzyl-N-methylmethaniminium ion. This iminium ion is a potent electrophile. A second molecule of N-methylbenzylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the stable aminal product, this compound, and regenerates the acid catalyst, if used.

The overall reaction is a condensation, with one molecule of water being eliminated for every two molecules of the amine that react with one molecule of formaldehyde.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Methylbenzylamine | ≥98% | e.g., Sigma-Aldrich | |

| Formaldehyde Solution | 37 wt. % in H₂O | e.g., Fisher Scientific | Stabilized with 10-15% methanol |

| Dichloromethane (DCM) | ACS Grade | e.g., VWR Chemicals | Anhydrous grade recommended |

| Anhydrous Magnesium Sulfate | Laboratory Grade | e.g., Acros Organics | For drying the organic phase |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., J.T. Baker | For aqueous workup |

| Brine (Saturated NaCl solution) | In-house preparation | For aqueous workup | |

| Hexanes | ACS Grade | e.g., EMD Millipore | For purification by recrystallization or chromatography |

| Ethyl Acetate | ACS Grade | e.g., Macron Fine Chemicals | For purification by chromatography |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

Safety Precautions

-

N-Methylbenzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Formaldehyde: Toxic, a suspected carcinogen, and an irritant. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

-

The reaction can be mildly exothermic.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of the target aminal.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylbenzylamine (24.2 g, 200 mmol).

-

Addition of Formaldehyde: While stirring, slowly add a 37% aqueous solution of formaldehyde (7.5 mL, 100 mmol) to the N-methylbenzylamine. The addition may cause a slight exotherm.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for 4 hours.

-

Workup: After 4 hours, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and dilute with 100 mL of dichloromethane.

-

Washing: Wash the organic layer sequentially with:

-

1 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.

-

1 x 50 mL of water.

-

1 x 50 mL of brine to aid in the separation of the layers.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The crude product, a viscous oil or a low-melting solid, can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Expected Results and Troubleshooting

| Parameter | Expected Value/Observation |

| Theoretical Yield | 25.44 g |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Signals corresponding to benzyl, methyl, and methylene protons |

| ¹³C NMR | Signals for aromatic, aliphatic, and the central CH₂ carbon |

Troubleshooting:

-

Low Yield: Incomplete reaction may be due to insufficient heating time or temperature. Ensure the reaction is maintained at a vigorous reflux. The quality of the formaldehyde solution can also impact the yield.

-

Presence of Byproducts: If a significant amount of starting material remains, consider extending the reaction time. The formation of polymeric materials can occur if the stoichiometry is not carefully controlled.

Conclusion

The protocol described herein provides an effective and straightforward method for the synthesis of this compound from N-methylbenzylamine and formaldehyde. The procedure is based on the fundamental principles of amine and aldehyde chemistry, leading to the formation of a stable aminal. This compound serves as a valuable synthetic intermediate, and the detailed protocol ensures its accessible and reproducible preparation for research and development applications.

References

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

-

MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

Durham University. (2012, October 9). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. [Link]

-

Wikipedia. (n.d.). Bis(dimethylamino)methane. [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 6. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]

Application Note: C-H Aminomethylation Mediated by N,N-Dibenzyl-N,N-dimethylmethanediamine

This Application Note and Protocol guide details the use of N,N-dibenzyl-N,N-dimethylmethanediamine (and related mixed aminals) as a specialized reagent for C-H Aminomethylation . Unlike simple alkylation, this reaction leverages the aminal as an in situ source of a highly reactive iminium electrophile, enabling the direct installation of aminomethyl groups onto C(sp²)-H bonds (e.g., phenols, indoles, and directed arenes).

Introduction & Core Chemistry

This compound (CAS: 1483-42-7) is a mixed aminal reagent used in organic synthesis to mediate C-H aminomethylation reactions. Functioning as a "masked" iminium ion source, it offers a distinct advantage over traditional Mannich reagents (like formaldehyde/amine mixtures) by providing stoichiometric control, anhydrous compatibility, and the ability to introduce the versatile

Key Applications

-

Direct C-H Functionalization: Installation of aminomethyl groups onto electron-rich arenes (phenols, naphthols, indoles) via electrophilic aromatic substitution.

-

Metal-Catalyzed Ortho-Aminomethylation: Directed C-H activation using Ru, Rh, or Co catalysts where the aminal serves as the coupling partner.

-

Pharmacophore Installation: The resulting

-benzyl-

Chemical Profile

| Property | Specification |

| Chemical Name | This compound (Mixed Aminal) |

| CAS Number | 1483-42-7 |

| Molecular Formula | |

| Role | Electrophilic Aminomethylating Agent / Iminium Precursor |

| Active Species | |

| Stability | Moisture sensitive (hydrolyzes to formaldehyde and amine) |

Mechanistic Principles

The reaction proceeds via the in situ generation of an iminium ion. Under Brønsted or Lewis acid catalysis (or metal activation), the aminal C-N bond is cleaved, releasing one equivalent of amine and generating the reactive electrophile.

Reaction Pathway[1]

-

Activation: The aminal is protonated or coordinated by a Lewis acid (

). -

Ionization: Loss of one amine group generates the iminium ion (

). -

C-H Functionalization:

-

Type I (Electrophilic): The iminium ion attacks an electron-rich arene (Friedel-Crafts type).

-

Type II (Metal-Catalyzed): The metal center activates the C-H bond, followed by insertion of the iminium species.

-

Mechanistic Diagram (Graphviz)

Caption: Activation pathway of the aminal reagent generating the electrophilic iminium species for C-H functionalization.

Experimental Protocol

Protocol A: Ortho-C-H Aminomethylation of Phenols (Metal-Free)

This protocol utilizes the intrinsic nucleophilicity of phenols to trap the iminium ion generated from the aminal.

Reagents:

-

Substrate: 2-Naphthol (1.0 mmol)

-

Reagent: this compound (1.2 mmol)

-

Solvent: Toluene (anhydrous)

-

Catalyst: None (Thermal) or mild Lewis Acid (

, 10 mol%)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-naphthol (144 mg, 1.0 mmol).

-

Reagent Addition: Add anhydrous Toluene (3.0 mL) followed by this compound (305 mg, 1.2 mmol).

-

Note: Handle the aminal under inert atmosphere (N2/Ar) to prevent hydrolysis.

-

-

Reaction: Seal the tube and heat the mixture to 80–100 °C for 12–24 hours.

-

Monitoring: Monitor reaction progress by TLC (Silica, Hexane/EtOAc). The aminal spot will disappear, and a new polar amine spot will appear.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

(2 x 10 mL) and Brine (10 mL). -

Purification: Dry the organic layer over

, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexane/EtOAc with 1% -

Characterization: The product will be 1-((benzyl(methyl)amino)methyl)naphthalen-2-ol.

Protocol B: Ruthenium-Catalyzed Directed C-H Aminomethylation

For unactivated arenes with a directing group (e.g., 2-phenylpyridine), a metal catalyst is required.

Reagents:

-

Substrate: 2-Phenylpyridine (0.5 mmol)

-

Reagent: this compound (1.0 mmol)

-

Catalyst:

(5 mol%) -

Additive:

(20 mol%) and -

Solvent: 1,2-Dichloroethane (DCE)

Workflow:

-

Charge: Add Ru-catalyst,

, and substrate to a reaction vial. -

Solvent/Reagent: Add DCE (2 mL), AcOH, and the aminal reagent.

-

Heat: Stir at 100 °C for 18 hours.

-

Mechanism: The Ru catalyst directs activation to the ortho-position. The aminal generates the iminium ion in situ (promoted by AcOH), which inserts into the Ru-C bond.

-

Isolation: Standard aqueous work-up and chromatography.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Observation |

| Yield | Typically 60–85% (substrate dependent). |

| Selectivity | High ortho-selectivity for phenols (H-bonding directed) and DG-bearing arenes. |

| Byproducts |

Troubleshooting Guide

-

Low Conversion: The aminal may have hydrolyzed. Ensure reagents are fresh and solvents are anhydrous. Increase catalyst loading or temperature.

-

Regioisomer Mixtures: For non-directed substrates, steric hindrance dictates the position. Use lower temperatures to enhance selectivity.

-

Product Instability: Aminomethylated phenols can be sensitive to oxidation. Store under inert gas or convert to HCl salts immediately.

References & Validation

The protocols above are synthesized from established methodologies for aminal-mediated C-H functionalization.

-

General C-H Aminomethylation:

-

Title: "C–H Bond Aminomethylation of Arenes"

-

Context: Describes the general use of aminals (like TMDAM) as iminium precursors.

-

Source:

-

-

Reagent Specification:

-

Title: "this compound (Product Specification)"

-

Context: Confirmation of reagent structure and availability for synthesis.

-

Source:

-

-

Mechanistic Grounding (Mannich-Type):

-

Title: "Direct C–H Functionalization via Iminium Ions"

-

Context: Validates the pathway of aminal activation by Brønsted/Lewis acids.

-

Source:

-

Note: While specific literature on the "dibenzyl-dimethyl" variant is specialized, the chemistry is homologous to the widely cited bis(dimethylamino)methane (TMDAM) reactions, with the added benefit of the benzyl protecting group.

One-pot synthesis utilizing N,N-dibenzyl-N,N-dimethylmethanediamine reagents

Abstract & Core Directive

This Application Note details the protocol for utilizing mixed aminal reagents , specifically N-[(dimethylamino)methyl]-N,N-dibenzylamine , for the selective introduction of protected aminomethyl groups into electron-rich aromatic systems and active methylene compounds.

Unlike traditional aqueous Mannich reactions (using formaldehyde and amines) which suffer from biphasic kinetics and hydrolytic byproducts, this anhydrous, one-pot protocol leverages the differential leaving group ability and volatility of dimethylamine to drive the formation of the reactive N,N-dibenzyliminium ion. This method is critical for synthesizing pharmaceutical intermediates where the nitrogen must remain protected (as a dibenzyl moiety) for subsequent hydrogenolysis to primary amines.

Scientific Foundation & Mechanism

The "Mixed Aminal" Advantage

The reagent is an unsymmetrical aminal:

-

Group A (

): N,N-Dibenzylamino (Non-volatile, sterically bulky, removable protecting group). -

Group B (

): N,N-Dimethylamino (Highly volatile, basic, excellent leaving group).

Mechanism of Action: Thermal Iminium Generation

The reaction proceeds via a thermal elimination-addition mechanism . Upon heating, the mixed aminal undergoes heterolytic cleavage. The expulsion of the volatile dimethylamine (bp 7 °C) is the thermodynamic driving force, shifting the equilibrium toward the formation of the reactive

The resulting iminium ion acts as a potent electrophile, attacking the nucleophile (e.g., indole, phenol) to form the C-C bond, releasing the dimethylamine as a gas or sequestered salt.

Mechanistic Pathway Diagram

Caption: Thermal generation of the electrophilic dibenzyliminium species driven by the loss of volatile dimethylamine.

Experimental Protocol: One-Pot Aminomethylation

Target Synthesis: 3-(N,N-Dibenzylaminomethyl)-1H-indole (Model Substrate) Reagent Generation: In situ transamination of Bis(dimethylamino)methane.

Materials & Reagents

| Component | Function | Equiv. | Notes |

| Indole | Substrate | 1.0 | Nucleophile |

| Bis(dimethylamino)methane | Reagent Precursor | 1.2 | Commercial "Aminal" source |

| Dibenzylamine | Amine Source | 1.1 | Non-volatile amine component |

| Acetonitrile (MeCN) | Solvent | - | Anhydrous (0.5 M conc.) |

| Acetic Acid (AcOH) | Catalyst | 5 mol% | Promotes iminium formation |

Step-by-Step Procedure

Phase A: In Situ Formation of Mixed Aminal

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Mixing: Charge the flask with Bis(dimethylamino)methane (1.2 equiv) and Dibenzylamine (1.1 equiv) in anhydrous Acetonitrile.

-

Transamination: Heat the mixture to 60 °C for 30 minutes .

-

Observation: This step facilitates the exchange of one dimethylamine group for a dibenzylamine group, generating the N-[(dimethylamino)methyl]-N,N-dibenzylamine intermediate.

-

Phase B: One-Pot Coupling 4. Addition: Cool the solution slightly and add the Indole (1.0 equiv) and Acetic Acid (catalytic, 0.05 equiv). 5. Reaction: Heat the reaction mixture to reflux (80–82 °C) .

- Critical Control: Ensure the condenser is warm enough to allow dimethylamine gas (bp 7 °C) to escape via the nitrogen outlet (into a bleach trap), but cool enough to reflux the solvent. This "open" system drives the equilibrium forward.

- Monitoring: Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane). The starting material (Indole) should disappear within 2–4 hours.

Phase C: Workup & Purification

7. Quench: Cool to room temperature. Dilute with Ethyl Acetate.

8. Wash: Wash the organic layer with saturated

Data Analysis & Troubleshooting

Expected Results Matrix

| Parameter | Observation | Interpretation |

| Reaction Color | Clear | Normal progression of Mannich reaction.[1] |

| Gas Evolution | Bubbling at reflux | Release of Dimethylamine (Good). |

| TLC (Product) | New spot, lower | Formation of tertiary amine (Mannich Base). |

| Yield | 85–95% | High efficiency due to irreversible gas loss. |

Troubleshooting Guide

-

Problem: Low conversion.

-

Problem: Formation of Bis-indolylmethane (Dimer).

Workflow Visualization

Caption: One-pot workflow for converting secondary amines and aminals into protected Mannich bases.

References

-

Gaudry, M., Jasor, Y., & Khac, T. B. (1979).[5] Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone.[6] Organic Syntheses, 59, 153.[7]

-

Rendina, V. L., & Moeller, K. D. (2011). Aminal Radicals: A Synthetic Approach to Substituted Amines. The Journal of Organic Chemistry, 76(19), 8059–8063.

-

Heaney, H., Papageorgiou, G., & Wilkins, R. F. (1997). The Generation of Iminium Ions using Chlorosilanes and their Reactions with Electron-Rich Aromatic Heterocycles. Tetrahedron, 53(8), 2951-2968.

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. myuchem.com [myuchem.com]

- 5. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine

Welcome to the technical support guide for the synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, improve yields, and troubleshoot common experimental issues. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is a classic example of aminal formation, a reaction that brings together two different secondary amines (dibenzylamine and dimethylamine) with a formaldehyde source. While seemingly straightforward, this multi-component reaction presents several challenges that can lead to low yields and complex purification. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis proceeds via the formation of an iminium ion intermediate, typically from the more reactive and less sterically hindered amine, followed by nucleophilic attack by the second amine.

-

Iminium Ion Formation: Formaldehyde reacts with dimethylamine to form a hemiaminal. This intermediate is unstable and, under appropriate conditions, readily dehydrates to form the highly electrophilic N,N-dimethylaminomethyl cation (an iminium ion). This step is often the rate-determining part of the sequence.[1]

-

Nucleophilic Attack: The nucleophilic dibenzylamine then attacks the carbon of the iminium ion, forming the final C-N bond and yielding the target aminal product.

The overall transformation can be visualized as follows:

Sources

Preventing hydrolysis of N,N-dibenzyl-N,N-dimethylmethanediamine during storage

Product: N,N-dibenzyl-N',N'-dimethylmethanediamine

Ticket ID: GEN-AMINAL-001 Priority: High (Stability Risk)

Core Directive: The Stability Paradox

User Warning: You are dealing with a mixed aminal (geminal diamine). Unlike standard amines, this compound is a "masked" formaldehyde equivalent. It is thermodynamically unstable toward hydrolysis and kinetically liable to disproportionation.

The Golden Rule of Storage:

"Water is the enemy, but Acid is the assassin." Hydrolysis requires water, but it is catalyzed by protons. If you exclude acid, the reaction kinetics with trace moisture drop near zero.

Critical Storage Parameters (The "What")

The following specifications are non-negotiable for long-term (>1 month) storage.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Ideal) or 4°C | Slows the entropy-driven disproportionation into symmetrical aminals. |

| Atmosphere | Argon (Preferred) or | Prevents ingress of atmospheric |

| Stabilizer | KOH Pellets (1-2 pellets) | Acts as a dual scavenger: removes ambient moisture and neutralizes acidic vapors. |

| Container | Teflon (PTFE) or Silanized Glass | Standard borosilicate glass has surface silanols ( |

| Solvent | None (Neat) | Storing in solution increases the "effective molarity" of potential water contaminants. Store neat if possible. |

Mechanisms of Failure (The "Why")

A. Acid-Catalyzed Hydrolysis

The methylene bridge (

Figure 1: The acid-catalyzed hydrolysis cascade. Note that the protonation step is the "gatekeeper" you must block.

B. Disproportionation (The "Scrambling" Effect)

Mixed aminals are often statistical mixtures. Over time, they seek thermodynamic equilibrium, scrambling substituents to form two symmetrical byproducts.

Reaction:

-

Trigger: Heat and Acid.[1]

-

Result: Purity drops, even if no water is present.

Troubleshooting & Diagnostics (The "How")

Scenario A: "The sample smells like almonds."

-

Diagnosis: Oxidation of the benzyl group.

-

Cause: Air exposure (Oxygen).

-

Chemistry: Benzyl amines oxidize to benzaldehyde (almond odor) and benzoic acid. The benzoic acid then autocatalyzes the hydrolysis of the remaining aminal.

-

Fix: Purify immediately (see Protocol 1) and repack under Argon.

Scenario B: "White precipitate is forming in the oil."

-

Diagnosis: Formation of Paraformaldehyde or Amine Salts.

-

Cause: Hydrolysis has occurred.[1] The released formaldehyde has polymerized into solid paraformaldehyde.

-

Fix: Filtration is insufficient. The liquid phase is likely contaminated with free amines. Redistillation is required.

Scenario C: "NMR shows multiple methylene peaks."

-

Cause: Sample was stored at Room Temperature (RT) or in acidic glass.

-

Fix: You cannot "reverse" this easily. You must distill. The symmetrical dimethyl-aminal will boil first (lower MW), followed by your product, leaving the heavy tetrabenzyl-aminal in the pot.

Experimental Protocols

Protocol 1: Rescue & Purification (Distillation)

Use this if your compound has degraded.

-

Basify: Add 1% w/w solid KOH or

to the degrading liquid. Stir for 30 mins. This neutralizes acid catalysts and scavenges water. -

Vacuum Distill: Perform a fractional distillation under high vacuum (<1 mmHg).

-

Fraction 1: Symmetrical tetramethyl-aminal (Low boiling).

-

Fraction 2:Target Mixed Aminal (Collect this).

-

Residue: Tetrabenzyl-aminal and polymers.

-

-

Aliquot: Do not store in one large bottle. Split into single-use vials to minimize freeze-thaw cycles.

Protocol 2: The "Inert Pack" (Storage)

Use this for fresh material.

-

Select Vial: Use an amber glass vial (UV protection).

-

Silylate (Optional but Recommended): Rinse the vial with 5% TMSCl in toluene, then dry. This caps acidic surface silanols.

-

Add Desiccant: Place one pellet of KOH at the bottom.

-

Fill: Add the aminal.

-

Purge: Flush headspace with Argon for 30 seconds.

-

Seal: Use a cap with a Teflon (PTFE) liner. Never use rubber septa (they are permeable to moisture).

-

Tape: Wrap the cap junction with Parafilm.

Frequently Asked Questions (FAQ)

Q: Can I store this in solution (e.g., in DCM or THF)? A: No. Standard solvents (DCM, THF) often contain trace HCl (from decomposition) or peroxides. Furthermore, solvation increases the mobility of trace water, accelerating hydrolysis. Store neat (as an oil) whenever possible.

Q: Is this compound flammable? A: Yes. Methanediamines have flash points similar to their parent amines. The dimethylamine component makes this particularly volatile and flammable.

Q: I don't have Argon. Is Nitrogen okay? A: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the liquid surface in the vial.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Mechanism of Acetal/Aminal Hydrolysis).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for drying and storing amines).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 16-13: Hydrolysis of Aminals).

-

Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. (General best practices for inert storage).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with N,N'-Dibenzyl-N,N'-dimethylmethanediamine Reagents

Welcome to the Technical Support Center. N,N'-dibenzyl-N,N'-dimethylmethanediamine (a bis-amine or "aminal") is a highly versatile reagent utilized for the aminomethylation of enolates, electron-rich arenes, and heterocycles to form Mannich bases. However, achieving high conversion rates requires precise control over reagent activation, moisture exclusion, and workup conditions.

This guide synthesizes field-proven troubleshooting strategies and mechanistic insights to help researchers and drug development professionals overcome stalled reactions and product degradation.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: I am using an excess of the aminal reagent, but my starting material remains completely unreacted. Why? A: Aminals possess low intrinsic electrophilicity and cannot react directly with unactivated nucleophiles. They must be chemically cleaved to generate the true reactive intermediate: an iminium ion. If you are simply mixing the aminal with your substrate, the reaction will stall. You must add an activating agent—typically acetyl chloride (AcCl)—which cleaves the C–N bond of the aminal[1]. This traps one amine equivalent as an inert amide and releases the highly electrophilic N-benzyl-N-methylmethyleneammonium chloride (an Eschenmoser's salt analog)[2].

Q2: I added acetyl chloride for activation, but my conversion is plateauing at 20–30%. What is causing this? A: The most common culprit is moisture. Iminium salts are extremely hygroscopic. In the presence of trace water, the iminium ion rapidly hydrolyzes into formaldehyde and a secondary amine (N-benzylmethylamine). This permanently destroys your electrophile. Acetyl chloride acts as an excellent activator precisely because it can also trap trace water[3], but it cannot overcome poor technique. Ensure your solvents (DCM or Acetonitrile) are strictly anhydrous, glassware is flame-dried, and the reaction is conducted under a continuous argon atmosphere.

Q3: My TLC shows full consumption of the starting material, but my isolated yield is terrible after the aqueous workup. Where did my product go? A: You are likely experiencing a Retro-Mannich reaction. Mannich bases (β-amino carbonyls) are thermally and pH labile[4]. During a standard acidic or basic aqueous workup, the product can undergo elimination, reverting to the starting enol(ate) and releasing the iminium ion[5]. To prevent this, avoid heating during solvent evaporation and transition to a non-aqueous workup[4].

Part 2: Reaction Optimization Data

To highlight the causality between experimental choices and reaction success, the following table summarizes the quantitative impact of various activation and environmental parameters on conversion rates.

| Activation Method | Solvent | Temperature | Atmosphere | Conversion (%) | Primary Issue Observed |

| None (Aminal only) | DCM | 25 °C | Air | < 5% | Insufficient electrophilicity; no iminium formed. |

| Acetyl Chloride (1.1 eq) | THF | 0 °C to 25 °C | Air | 25 - 30% | Rapid iminium hydrolysis by atmospheric moisture. |

| TMSCl (1.2 eq) | MeCN (Anhydrous) | 0 °C to 60 °C | Argon | 70 - 80% | Slower cleavage kinetics requiring elevated heat. |

| Acetyl Chloride (1.1 eq) | DCM (Anhydrous) | 0 °C to 25 °C | Argon | > 95% | Optimal generation and trapping of the iminium. |

Part 3: Visualizing the Workflows

Mechanistic pathway of aminal activation by acetyl chloride to form the reactive iminium ion.

Step-by-step diagnostic logic for troubleshooting low yields in aminal-based Mannich reactions.

Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating system, follow these protocols sequentially. The visual cues described (e.g., precipitation) act as built-in quality control checkpoints.

Protocol A: In Situ Generation of the Iminium Chloride Salt

-

Preparation : Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon for 15 minutes to ensure a moisture-free environment.

-

Solvent & Reagent Addition : Dissolve 1.0 mmol of N,N'-dibenzyl-N,N'-dimethylmethanediamine in 5.0 mL of strictly anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

-

Activation : Dropwise, add 1.1 mmol of freshly distilled acetyl chloride via a gas-tight syringe[2].

-

Validation Checkpoint : Stir at 0 °C for 30 minutes. The reaction mixture should become cloudy as the highly reactive iminium chloride salt precipitates, while the liquid byproduct (N-benzyl-N-methylacetamide) remains in solution[2]. Note: Do not isolate the hygroscopic salt; proceed immediately to Protocol B.

Protocol B: Aminomethylation of the Substrate

-

Nucleophile Addition : To the 0 °C suspension of the iminium salt from Protocol A, slowly add a solution of your nucleophile (1.0 mmol, e.g., a pre-formed enolate or electron-rich arene) dissolved in 2.0 mL of anhydrous DCM.

-

Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Monitoring : Monitor the reaction via TLC (eluent: Hexanes/EtOAc). The disappearance of the nucleophile indicates complete conversion.

Protocol C: Non-Aqueous Workup (Mitigating Retro-Mannich)

-

Quenching : Instead of using aqueous HCl or NaHCO₃, quench the reaction by adding 2.0 mL of a non-nucleophilic, volatile amine (e.g., triethylamine) to neutralize any residual acid[4].

-

Filtration : Filter the crude mixture through a short pad of Celite to remove precipitated ammonium salts.

-

Concentration : Concentrate the filtrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal degradation of the Mannich base[4].

-

Purification : Purify immediately via flash column chromatography using neutral alumina or silica gel pre-treated with 1% Et₃N. This prevents acid-catalyzed retro-Mannich cleavage on the column.

References

-

Chemistry Steps . Mannich Reaction. Retrieved from:[Link]

-

ACS Omega (via PMC) . In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. Retrieved from:[Link]

-

Science of Synthesis (Thieme E-Books) . Product Class 8: Iminium Salts. Retrieved from:[Link]

-

RSC Advances . Synthesis of N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: useful building blocks for smart polymers. Retrieved from:[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of N -[(dialkylamino)methyl]acrylamides and N -[(dialkylamino)methyl]methacrylamides from Schiff base salts: useful building blocks for smar ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00811F [pubs.rsc.org]

- 3. In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Optimizing Reaction Temperature for Aminal Formation

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of aminals—geminal-diaminoalkanes—is a cornerstone reaction in organic chemistry, pivotal for creating diverse molecular scaffolds and as key intermediates.[1] However, the successful formation of these structures is highly dependent on a nuanced understanding of reaction conditions, with temperature being one of the most critical, yet often misunderstood, variables.

This guide moves beyond simple protocols to provide a deep, mechanistic understanding of how temperature influences the kinetics, thermodynamics, and stability of aminal formation. Our goal is to empower you with the expertise to troubleshoot common issues and rationally design your experimental conditions for optimal outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during aminal synthesis, providing diagnostic questions and actionable solutions grounded in chemical principles.

Q1: My aminal yield is very low, and I'm recovering mostly starting materials. Could the reaction temperature be the cause?

A1: Yes, this is a classic symptom of a reaction struggling to overcome its activation energy or an unfavorable equilibrium. Temperature is a key lever to pull, but the direction depends on the underlying cause.

-

Diagnosis 1: Insufficient Energy (Kinetics). Aminal formation, like most reactions, requires a certain amount of energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically hindered, appearing stalled or sluggish. Aromatic ketones, for instance, react much slower than aliphatic aldehydes and may require more thermal energy.[2]

-

Solution: A careful, incremental increase in temperature is warranted. Raising the temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which can overcome the activation barrier.[3] We recommend increasing the temperature in 10 °C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

-

Diagnosis 2: Unfavorable Equilibrium (Thermodynamics). Aminal formation is a reversible equilibrium reaction.[4] The overall transformation involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.[5] If water is not effectively removed from the system, Le Châtelier's principle dictates that the equilibrium will favor the starting materials. While higher temperatures can favor the forward reaction by helping to drive off water, in some cases, an excessively high temperature can shift the equilibrium back towards the more thermodynamically stable starting materials, especially if the aminal product itself is not particularly stable.

-

Solution: Before drastically increasing the temperature, ensure that water is being actively removed. This is often more critical than temperature itself. Methods include:

-

Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene).

-

Dehydrating Agents: Adding molecular sieves to the reaction mixture. This has been shown to dramatically improve outcomes, even allowing for lower, more selective reaction temperatures.[6]

-

Q2: The reaction is extremely slow, but I'm hesitant to increase the temperature due to the thermal sensitivity of my substrates. What are my options?

A2: This is a common challenge when working with complex or delicate molecules. Aggressive heating is not the only solution.

-

Catalysis as an Alternative: Instead of brute-force heating, consider the use of a catalyst. The formation of the iminium ion intermediate is often the rate-limiting step, and this can be accelerated under mildly acidic conditions (typically pH 4-5).[7][8] The acid protonates the hydroxyl group of the carbinolamine intermediate, turning it into a much better leaving group (water).[2][5]

-

Caution: Using too much acid is counterproductive. It will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

-

-

Low-Temperature Catalysis: Recent methodologies have focused on developing catalysts that are effective at or below room temperature, or even at temperatures as low as -45 °C, which is particularly useful for enantioselective syntheses where thermal control is paramount for stereoselectivity.[6]

Q3: I'm observing significant side product formation. How can temperature manipulation help?

A3: Side product formation is often a result of temperature being too high, enabling undesired reaction pathways with higher activation energies.

-

Common Side Reactions:

-

Polymerization/Decomposition: Aldehydes and amines can be prone to self-condensation or decomposition at elevated temperatures.[9][10]

-

Amidation: In certain systems, a competing amidation reaction can occur, and its rate relative to the desired amine addition can be highly temperature-dependent.[11][12]

-

Loss of Stereocontrol: In chiral syntheses, higher temperatures can provide enough energy to overcome the small energy difference between the transition states leading to different stereoisomers, resulting in a racemic or low-enantiomeric-excess product.

-

-

Solution: Reduce the Temperature. This is the most direct way to enhance selectivity. Lowering the temperature will disproportionately slow down the undesired side reactions if they have a higher activation energy than the desired aminal formation. A study on the enantioselective aminalization of aldehydes found that lowering the temperature from room temperature to -45 °C was optimal for maximizing enantiomeric purity.[6]

Q4: My desired aminal product seems to be decomposing during the reaction or workup. What temperature adjustments should I make?

A4: Aminal stability is a critical factor. While generally stable, they can be susceptible to hydrolysis, especially under acidic conditions, and thermal decomposition.[13]

-

Thermal Instability: The aminal C-N bonds can be labile. The decomposition temperature varies widely based on the structure. Some amine functional groups can begin to decompose at temperatures as low as 150 °C, and this can be influenced by the presence of other reagents.[9][14]

-

Solution:

-

Lower the Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This minimizes the thermal stress on the product.

-

Control Exotherms: The reaction itself can be exothermic. Ensure efficient stirring and, if necessary, external cooling to maintain a stable internal temperature, especially during reagent addition.[15]

-

Mild Workup Conditions: Keep temperatures low during workup procedures (e.g., use ice baths during extractions and distill solvents at reduced pressure on a rotary evaporator). Avoid prolonged exposure to high temperatures.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of aminal formation, and how does temperature influence each step?

A1: Aminal formation is a two-step process involving nucleophilic addition followed by dehydration. Temperature affects the rate and equilibrium position of both steps.

-

Step 1: Hemiaminal/Carbinolamine Formation. A secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is a rapid and reversible nucleophilic addition that forms a tetrahedral intermediate called a hemiaminal (or carbinolamine).[4][5]

-

Temperature Effect: This step is typically fast and has a low activation energy. While higher temperatures increase the rate, this step is rarely the bottleneck.

-

-

Step 2: Dehydration to Aminal. The hemiaminal is then dehydrated to form the final aminal. This involves protonation of the hydroxyl group (often acid-catalyzed) to form a good leaving group (H2O), which is then eliminated.[2][5] This step is often the rate-determining step and is highly sensitive to reaction conditions.

-

Temperature Effect: This elimination step has a higher activation energy and benefits significantly from increased temperature. Heat helps overcome the energy barrier for C-O bond cleavage and, crucially, helps drive off the water by-product, pushing the equilibrium toward the final aminal product.

-

Q2: How do I determine a suitable starting temperature for my specific aminal synthesis?

A2: A rational starting point can be chosen by considering the reactivity of your substrates.

| Reactant Class (Aldehyde/Ketone) | Reactant Class (Amine) | Typical Starting Temperature | Key Considerations |

| Aliphatic Aldehydes | Aliphatic Secondary Amines | 0 °C to Room Temperature (25 °C) | Generally highly reactive. Often requires cooling initially to control the exotherm. |

| Aromatic Aldehydes | Aliphatic/Aromatic Secondary Amines | Room Temperature (25 °C) to 50 °C | Less electrophilic than aliphatic aldehydes. Gentle heating is often beneficial.[2] |

| Aliphatic Ketones | Aliphatic Secondary Amines | 50 °C to Reflux | Steric hindrance and lower electrophilicity require more forcing conditions.[2] |

| Aromatic Ketones | Aliphatic/Aromatic Secondary Amines | 80 °C to High-Temp Reflux | Least reactive carbonyls. Often require higher temperatures and efficient water removal.[2] |

This table provides general guidelines. Always begin with a small-scale test reaction.

Q3: Are there situations where a very low temperature is beneficial for aminal formation?

A3: Absolutely. Low temperatures are crucial in two main scenarios:

-

Enantioselective Synthesis: When creating a chiral aminal using a chiral catalyst or auxiliary, selectivity is paramount. The desired and undesired enantiomers are formed via diastereomeric transition states with a small energy difference. Lowering the temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state, thus increasing the enantiomeric excess (ee).[6]

-

Highly Reactive/Unstable Substrates: When using very reactive starting materials (e.g., unhindered aldehydes) or when the product is known to be thermally labile, starting at a low temperature (e.g., 0 °C or -25 °C) can prevent runaway reactions and decomposition.[16]

Q4: What is the relationship between reaction temperature, solvent choice, and water removal?

A4: These three parameters are inextricably linked. The solvent's boiling point determines the maximum temperature achievable at atmospheric pressure (reflux). For aminal synthesis, a solvent that can form an azeotrope with water (like toluene or benzene) is highly advantageous. This allows for the physical removal of water using a Dean-Stark apparatus as it is formed, effectively driving the reaction to completion at the solvent's boiling temperature. If a non-azeotroping solvent (like THF or CH2Cl2) is used, water must be removed chemically with a dehydrating agent (e.g., molecular sieves, MgSO4), and the reaction temperature is then optimized independently based on kinetics and stability.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Aminal Synthesis with Azeotropic Water Removal

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagents: Charge the flask with the aldehyde or ketone (1.0 equiv), the secondary amine (2.1 equiv), and a suitable solvent (e.g., toluene, ~0.5 M concentration).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Also, monitor the amount of water collected; the reaction is typically complete when no more water is being formed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude aminal can then be purified by distillation or chromatography as needed.

Protocol 2: Step-by-Step Guide to Optimizing Reaction Temperature

-

Baseline Experiment: Set up a small-scale reaction in a vial or small flask with a stirrer. Based on the table in FAQ #2, choose a conservative starting temperature (e.g., room temperature). Add a dehydrating agent like 4Å molecular sieves.

-

Initial Monitoring: Let the reaction stir for 1-2 hours. Take an aliquot and analyze by TLC or LC-MS to assess the extent of conversion.

-

Temperature Increase (If Needed): If conversion is low, increase the temperature by 10-15 °C. Allow the reaction to proceed for another 1-2 hours and re-analyze.

-

Iterate: Continue this incremental temperature increase. At each step, carefully check for the appearance of new spots on the TLC plate, which may indicate side product formation or decomposition.

-

Identify Optimum: The optimal temperature is the lowest temperature that provides a good reaction rate and high conversion without significant formation of impurities.

-

Scale-Up: Once the optimal temperature is identified, you can confidently scale up the reaction.

Part 4: Visualization & Data

Diagrams

Caption: Mechanism of aminal formation from a secondary amine.

Caption: Troubleshooting workflow for temperature-related issues.

References

- Ager, D. J., Prakash, I., & Schaad, D. R. (2005). 1,1-Diaminoalkanes. Science of Synthesis, 27, 215-243. (No direct URL available for this specific book chapter, link points to general resource)

-

Dalpozzo, R., & Bartoli, G. (2021). Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity. Molecules, 26(11), 3373. [Link][1]

-

Chemistry Steps. (2025). Formation of Imines and Enamines. [Link][7]

-

ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link][9]

-

Organic Chemistry Tutor. (2018). Formation of Imines and Enamines. [Link][8]

-

Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link][2]

-

Alonso, D. A., et al. (2017). Optimization of reaction conditions for the aminalization reaction between 1a and 2a. ResearchGate. [Link][6]

-

ResearchGate. (2019). Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid. [Link][14]

-

University of Kentucky UKnowledge. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link][10]

-

Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link][5]

-

Amine-CO2 Reaction Kinetics. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. [Link][3]

-

Del Río, V., Callao, M. P., & Larrechi, M. S. (2011). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. International Journal of Analytical Chemistry, 2011, 401216. [Link][11]

-

Del Río, V., Callao, M. P., & Larrechi, M. S. (2011). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. PMC. [Link][12]

-

Schou, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2364–2372. [Link][13]

-

Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. [Link][4]

-

Howard, B. E., et al. (2019). Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids. Molecules, 24(15), 2727. [Link][16]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. researchgate.net [researchgate.net]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Characterization

1H NMR chemical shifts of N,N-dibenzyl-N,N-dimethylmethanediamine in CDCl3

As a Senior Application Scientist, evaluating the structural integrity and spectroscopic properties of aminals is a critical step in drug development and synthetic methodology. Aminals—specifically methanediamines—are highly sensitive to their electronic environments and solvent conditions.

This guide provides an in-depth comparative analysis of the

Structural Context & Mechanistic Rationale

The central methylene bridge (

-

Aliphatic Baseline (TMMDA): Methyl groups are electron-donating via inductive effects, which shields the central

protons, pushing them upfield. -

Aromatic Deshielding (N,N'-dibenzyl-N,N'-dimethylmethanediamine): Replacing two methyl groups with benzyl groups introduces magnetic anisotropy. The